Methyl 3-chloro-2,6-dihydroxybenzoate
Overview
Description
“Methyl 3-chloro-2,6-dihydroxybenzoate” belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters . These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group .
Molecular Structure Analysis
The molecular formula of “Methyl 3-chloro-2,6-dihydroxybenzoate” is C8H7ClO4 . Its average mass is 168.147 Da and its monoisotopic mass is 168.042252 Da .Physical And Chemical Properties Analysis
“Methyl 3-chloro-2,6-dihydroxybenzoate” has a molecular weight of 202.59 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Chemical Synthesis and Optimization
Research by Gibson and Nagvekar (1997) on bifunctional derivatives of bis(m-phenylene)-32-crown-10 involved the optimization of condensation reactions, one of which used methyl 3,5-dihydroxybenzoate. This study highlights the role of methyl 3-chloro-2,6-dihydroxybenzoate in chemical synthesis and optimization processes (Gibson & Nagvekar, 1997).
Electrochemical Synthesis
Moghaddam et al. (2006) conducted an electrochemical study on 3,4-dihydroxybenzoic acid, providing insights into its utility in electrochemical synthesis and the formation of new compounds, which could be extrapolated to methyl 3-chloro-2,6-dihydroxybenzoate (Moghaddam et al., 2006).
Antimicrobial and Antitumor Properties
Xia et al. (2011) isolated new compounds from a marine endophytic fungus, including derivatives similar to methyl 3-chloro-2,6-dihydroxybenzoate, which showed moderate antitumor and antimicrobial activity. This suggests potential biomedical applications for methyl 3-chloro-2,6-dihydroxybenzoate (Xia et al., 2011).
Antibiotic Biosynthesis
Becker's research (1984) on the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, used in antibiotic biosynthesis, indicates a broader scope of applications for similar compounds like methyl 3-chloro-2,6-dihydroxybenzoate in antibiotic development (Becker, 1984).
Antifungal Activity
A study by Lee et al. (2017) on the antifungal activity of methyl 2,3-dihydroxybenzoate suggests that similar compounds, such as methyl 3-chloro-2,6-dihydroxybenzoate, could be explored for their potential as biofungicides (Lee et al., 2017).
Neuroprotective Effects
Cai et al. (2016) investigated the neuroprotective effects of methyl 3,4-dihydroxybenzoate, which may imply similar neuroprotective potentials for methyl 3-chloro-2,6-dihydroxybenzoate (Cai et al., 2016).
Safety And Hazards
Future Directions
The pharmacokinetic characteristics of a related compound, “Methyl 3,4-Dihydroxybenzoate (MDHB)”, include fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . Additionally, MDHB permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs . This suggests potential future directions for “Methyl 3-chloro-2,6-dihydroxybenzoate” in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
methyl 3-chloro-2,6-dihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPINQGMXRRQGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-2,6-dihydroxybenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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